2-phenyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
Description
2-Phenyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a thiophene moiety and at the 2-position with an acetamide group bearing a phenyl substituent. This structure combines aromatic (phenyl, thiophene) and heterocyclic (oxadiazole) components, which are commonly associated with diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .
The thiophene ring likely enhances π-π stacking interactions in biological systems, while the oxadiazole core contributes to metabolic stability and hydrogen-bonding capabilities .
Properties
IUPAC Name |
2-phenyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-12(9-10-5-2-1-3-6-10)15-14-17-16-13(19-14)11-7-4-8-20-11/h1-8H,9H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEPRZQOTONOHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylacetic acid hydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. A study demonstrated that derivatives of 1,3,4-oxadiazoles possess significant activity against various bacterial strains and fungi. The presence of the thiophene ring enhances this activity due to its electron-withdrawing properties, which improve the compound's interaction with microbial targets .
Anticancer Properties
Recent investigations have revealed that 2-phenyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide exhibits cytotoxic effects against several cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation. A study showed that this compound could effectively reduce the viability of breast cancer cells (MCF-7) in vitro, suggesting potential for further development as an anticancer agent .
Materials Science Applications
Fluorescent Properties
The compound's unique structure allows it to be used as a fluorescent probe in materials science. Its photophysical properties have been characterized, showing strong fluorescence under UV light. This makes it suitable for applications in organic light-emitting diodes (OLEDs) and as a fluorescent marker in biological imaging .
Analytical Chemistry Applications
Chromatographic Techniques
Due to its distinct chemical structure, this compound is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. Its stability and retention characteristics make it an ideal candidate for developing analytical methods to quantify other pharmaceutical compounds .
Data Table: Summary of Research Findings
Case Studies
- Antimicrobial Study : A comparative study assessed the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The results indicated a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
- Cytotoxicity Assessment : In vitro studies evaluated the cytotoxic effects of this compound on different cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating strong potential for further pharmacological development.
- Fluorescent Probe Development : A project focused on synthesizing derivatives of this compound for use as fluorescent probes in biological assays. The synthesized compounds exhibited high quantum yields and stability under physiological conditions.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to induce apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential. The thiophene and oxadiazole rings play a crucial role in its ability to interact with biological targets and cross cellular membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-phenyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide can be compared to related acetamide-oxadiazole derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.
Substituent Variations on the Oxadiazole Ring
- Thiophene vs. Benzofuran (Compound 2a/2b): Oxygen in benzofuran increases polarity, which could reduce cell permeability compared to thiophene. These derivatives exhibit notable antimicrobial activity . Indole (Compounds 8t–8w): Indole’s NH group enables hydrogen bonding, contributing to interactions with LOX (lipoxygenase) and α-glucosidase (e.g., 8t: IC₅₀ = 23.4 µM for α-glucosidase) .
Variations in the Acetamide Side Chain
- Phenyl vs. Pyrazine/Benzothiazole :
- Phenyl (Target Compound) : The hydrophobic phenyl group may enhance membrane penetration but reduce solubility.
- Pyrazine (Compound 4) : The pyrazine ring introduces nitrogen atoms, improving water solubility and enabling π-stacking in enzyme active sites (e.g., SIRT2 inhibition) .
- Benzothiazole (Compound 2a) : Benzothiazole’s planar structure and sulfur atom improve anticancer activity (80% yield, Mp: 200.9–201.7°C) .
Physicochemical Properties
- Molecular Weight : The target compound (C₁₄H₁₂N₃O₂S) has a molecular weight of ~295 g/mol, comparable to benzofuran derivatives (e.g., 2a: ~380 g/mol) .
- Melting Points : Thiophene derivatives typically exhibit higher melting points (e.g., 200–201°C for benzothiazole analogs) than benzofuran or indole variants (170–190°C) due to stronger intermolecular forces .
- LogP : Thiophene’s hydrophobicity may increase LogP (~3.0) compared to pyrazine-containing analogs (LogP ~2.2), influencing pharmacokinetics .
Biological Activity
2-Phenyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its anticancer, antiviral, and antimicrobial activities, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a phenyl group linked to a thiophenyl-substituted 1,3,4-oxadiazole moiety through an acetamide functional group. This unique structure contributes to its biological activity through various mechanisms, including enzyme inhibition and interaction with cellular pathways.
Anticancer Activity
Research indicates that 1,3,4-oxadiazole derivatives exhibit notable anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cells by targeting key enzymes involved in tumor growth.
Case Study: Cytotoxicity Assays
A study evaluated the cytotoxic effects of several oxadiazole derivatives on various cancer cell lines. The results are summarized in Table 1:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4h | A549 (Lung) | <0.14 | Inhibition of HDAC and caspase activation |
| 4i | C6 (Glioma) | 8.16 | Induction of apoptosis |
| 4f | L929 (Fibroblast) | 7.48 | Mitochondrial membrane depolarization |
These findings suggest that the oxadiazole ring plays a crucial role in enhancing anticancer activity through mechanisms such as apoptosis induction and enzyme inhibition .
Antiviral Activity
The antiviral potential of this compound has been explored primarily in the context of dengue virus. A series of oxadiazole derivatives were synthesized and tested for their ability to inhibit the dengue viral polymerase.
Case Study: Dengue Virus Inhibition
In a high-throughput screening study, several compounds demonstrated submicromolar activity against all four serotypes of the dengue virus. The most potent inhibitors showed significant reductions in viral replication in infected cells, indicating potential for therapeutic application against dengue fever .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been investigated. Compounds with similar structures have shown promising results against various bacterial strains.
Summary of Antimicrobial Studies
Recent studies have indicated that oxadiazole derivatives exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways. The following table summarizes key findings:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide | Staphylococcus aureus | 32 μg/mL |
| N-(5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl)acetamide | Escherichia coli | 64 μg/mL |
These results highlight the potential for developing new antimicrobial agents based on the oxadiazole scaffold .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 2-phenyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide and related oxadiazole-acetamide hybrids?
- Methodological Answer : The compound can be synthesized via cyclization of thiophene-2-carbohydrazide derivatives with appropriate carbonyl-containing precursors. For example, refluxing thiophene-2-carbohydrazide with chloroacetyl chloride in ethanol, followed by cyclization with phenylacetic acid derivatives, yields the target compound. Reaction optimization often involves varying solvents (e.g., ethanol, 1,4-dioxane) and catalysts (e.g., K₂CO₃) to improve yield . Intermediate steps may include S-alkylation or Schiff base formation, monitored by TLC (hexane:ethyl acetate = 9:1) .
Q. What spectroscopic techniques are critical for characterizing the structure of this compound?
- Methodological Answer :
- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- ¹H/¹³C NMR : Confirms substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm, acetamide NH at δ 10–12 ppm) .
- Mass spectrometry : Verifies molecular weight via fragmentation patterns (e.g., loss of thiophene or oxadiazole moieties) .
Q. How is preliminary biological activity (e.g., antimicrobial or enzyme inhibition) screened for this compound?
- Methodological Answer :
- Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria (MIC values) or fungal strains (e.g., Candida albicans) .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., ATR kinase IC₅₀ via fluorescence polarization) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, molecular docking) elucidate electronic properties and binding interactions?
- Methodological Answer :
- DFT calculations : Using B3LYP/6-31G(d) models to analyze HOMO-LUMO gaps (e.g., ~4.5–5.0 eV) and molecular electrostatic potential (MESP) to predict reactive sites .
- Molecular docking : Docking into ATP-binding pockets (e.g., PI3Kα or ATR kinase) using AutoDock Vina, with binding affinity correlated to antiproliferative activity .
Q. What structural modifications enhance the compound's bioactivity, and how are structure-activity relationships (SARs) established?
- Methodological Answer :
- Substituent variation : Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring increases antiproliferative activity by 20–30% compared to electron-donating groups .
- Oxadiazole ring substitution : Replacing thiophene with furan reduces antifungal activity by 50%, highlighting the role of sulfur in membrane penetration .
Q. How are contradictions in biological data resolved (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Assay standardization : Compare protocols (e.g., cell line selection, incubation time). For example, IC₅₀ discrepancies in antiproliferative studies may arise from MTT vs. SRB assays .
- Structural validation : Confirm purity via HPLC and crystallography (SHELXL refinement) to rule out impurities affecting activity .
Q. What crystallographic strategies ensure accurate determination of the compound's 3D structure?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
